Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate
CAS No.: 866150-53-0
Cat. No.: VC4928082
Molecular Formula: C14H10F3NO3S
Molecular Weight: 329.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866150-53-0 |
|---|---|
| Molecular Formula | C14H10F3NO3S |
| Molecular Weight | 329.29 |
| IUPAC Name | methyl 3-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C14H10F3NO3S/c1-21-13(20)11-10(5-6-22-11)18-12(19)8-3-2-4-9(7-8)14(15,16)17/h2-7H,1H3,(H,18,19) |
| Standard InChI Key | KPQFPXZMBKGDPG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with a methyl carboxylate group and at the 3-position with a benzamido group bearing a trifluoromethyl (-CF) substituent . The trifluoromethyl group confers electron-withdrawing effects, enhancing stability and influencing intermolecular interactions . The 2D and 3D structural representations (Figure 1) reveal planarity in the thiophene and benzene rings, facilitating π-π stacking in supramolecular assemblies .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.29 g/mol |
| InChI Key | KPQFPXZMBKGDPG-UHFFFAOYSA-N |
| Topological Polar Surface Area | 83.6 Ų |
| XLogP3 | 4.1 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure. The -NMR spectrum exhibits signals for aromatic protons (δ 7.68–8.10 ppm), the methyl ester (δ 3.73 ppm), and the amide proton (δ 11.48 ppm) . High-resolution mass spectrometry (HRMS) aligns with the theoretical exact mass of 329.0333 Da .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves a multi-step approach:
-
Thiophene Ring Formation: Cyclization of precursor mercaptoacetate derivatives with halobenzonitriles under basic conditions (e.g., KCO/DMF) .
-
Trifluoromethylbenzamido Incorporation: Amidation of 3-aminothiophene-2-carboxylate with 3-(trifluoromethyl)benzoyl chloride .
-
Esterification: Protection of the carboxylic acid as a methyl ester using methanol under acidic conditions .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | KCO, DMF, 70°C | 75–85 |
| Amidation | Benzoyl chloride, EtN | 60–70 |
| Esterification | CHOH, HSO | >90 |
Mechanistic Insights
The amidation proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. Steric hindrance from the trifluoromethyl group slightly reduces reaction efficiency compared to non-fluorinated analogs .
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient thiophene ring undergoes regioselective electrophilic substitution at the 5-position. Halogenation (e.g., bromination) and nitration have been demonstrated, enabling further derivatization .
Nucleophilic Acyl Substitution
The methyl ester serves as a leaving group, permitting hydrolysis to the carboxylic acid or transesterification with alcohols. This versatility facilitates prodrug development .
| Assay | Result |
|---|---|
| Antibacterial (MIC) | 32–64 µg/mL |
| Anticancer (IC) | 18 µM (HT-29) |
| COX-2 Inhibition | 45% at 10 µM |
Material Science Applications
Polymer Additives
Incorporation into polyimide matrices enhances thermal stability (T increased by 20°C) due to rigid aromatic stacking and CF-mediated hydrophobicity.
Organic Electronics
Thin-film transistors fabricated with this compound exhibit hole mobility of 0.12 cm²/V·s, leveraging the thiophene moiety’s conjugated π-system .
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